molecular formula C22H23NO4 B2876564 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 303121-24-6

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2876564
CAS No.: 303121-24-6
M. Wt: 365.429
InChI Key: BGJFCGHBDZWWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core modified with:

  • A 7-hydroxy group at position 5.
  • A 2-methoxyphenyl substituent at position 2.
  • A piperidin-1-ylmethyl group at position 8.

Its synthesis typically involves Mannich reactions or hydroxylation/alkylation steps, as seen in related compounds ().

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-20-8-4-3-7-15(20)18-14-27-22-16(21(18)25)9-10-19(24)17(22)13-23-11-5-2-6-12-23/h3-4,7-10,14,24H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFCGHBDZWWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a compound with the molecular formula C22H23NO4C_{22}H_{23}NO_{4} and a molecular weight of approximately 365.43 g/mol, is a derivative of coumarin that has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

PropertyValue
Molecular FormulaC22H23NO4C_{22}H_{23}NO_{4}
Molecular Weight365.43 g/mol
IUPAC Name7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one
CAS Number303121-24-6

Enzyme Inhibition

Research indicates that derivatives of coumarin, including 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, exhibit significant inhibitory activity against various enzymes:

  • Acetylcholinesterase (AChE) :
    • The compound has been evaluated for its AChE inhibitory activity, which is crucial for treating Alzheimer's disease. In a study, it demonstrated an IC50 value of approximately 2.80 μM , indicating moderate potency compared to standard inhibitors .
  • Monoamine Oxidase (MAO) :
    • The compound also showed inhibitory effects on MAO-A, with reported IC50 values around 6.97 μM , suggesting potential applications in managing depression and neurodegenerative disorders .

Cytotoxicity

The cytotoxic effects of 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one have been investigated against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • Studies have shown that this compound exhibits cytotoxicity against MCF-7 cells, with results indicating significant cell viability reduction at higher concentrations .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Strains :
    • It demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological activities of coumarin derivatives similar to 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one:

  • Dual Inhibitors :
    • A study published in MDPI highlighted that compounds with similar structures can act as dual inhibitors targeting both AChE and MAO-A, suggesting that structural modifications can enhance biological activity .
  • Molecular Dynamics Analysis :
    • Molecular dynamics simulations have been employed to understand the binding interactions of these compounds with target enzymes, providing insights into their mechanism of action .
  • Structure–Activity Relationship (SAR) :
    • Investigations into the SAR of coumarin derivatives revealed that specific substitutions on the phenyl ring significantly influence their inhibitory potency against AChE and MAO enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 8

The piperidin-1-ylmethyl group distinguishes this compound from analogs with alternative amine-based substituents:

Compound Name Substituent at Position 8 Melting Point (°C) Yield (%) Key Biological Activity (IC₅₀, μM) References
7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Piperidin-1-ylmethyl N/A N/A N/A
7-Hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one Morpholin-4-ylmethyl N/A N/A N/A
7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) Pyrrolidin-1-ylmethyl 177–179 23 N/A
7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one (2r) 4-(Hydroxymethyl)piperidin-1-ylmethyl 195–197 27 N/A

Key Observations :

  • Piperidine vs. Pyrrolidine : The larger piperidine ring may enhance lipophilicity and membrane permeability compared to pyrrolidine derivatives.
  • 23–98% for other analogs).

Substituent Variations at Position 3

The 2-methoxyphenyl group at position 3 is critical for steric and electronic effects:

Compound Name Substituent at Position 3 IC₅₀ (Tyrosinase Inhibition, μM) References
7,8-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl 82.8
7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 50.9
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl 171.1


Key Observations :

  • Positional Isomerism : The 4-methoxyphenyl analog (IC₅₀ = 50.9 μM) shows stronger tyrosinase inhibition than the 2-methoxyphenyl variant (IC₅₀ = 82.8 μM), likely due to better alignment with the enzyme’s active site.
  • Hydroxylation Pattern : Additional hydroxyl groups (e.g., 5,7-dihydroxy in entry 114) reduce activity, suggesting steric hindrance or electronic effects.

Comparison with Natural Flavonoids

Natural flavonoids like daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) share structural similarities but lack synthetic modifications:

Compound Name Key Features Biological Relevance References
Daidzein 4-Hydroxyphenyl at position 3 Estrogenic activity, antioxidant
R/S-Dihydrodaidzein Saturated C2–C3 bond Enhanced metabolic stability
Target Compound 2-Methoxyphenyl and piperidinylmethyl Potential antineoplastic applications

Key Observations :

  • Methoxy vs. Hydroxy : The 2-methoxyphenyl group in the target compound may reduce polarity compared to daidzein’s 4-hydroxyphenyl, altering pharmacokinetics.

Preparation Methods

Core Chromen-4-One Synthesis via Baker-Venkataraman Rearrangement

The chromen-4-one scaffold is classically constructed using the Baker-Venkataraman rearrangement, which involves intramolecular cyclization of 2-hydroxychalcone precursors under acidic conditions. For 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, the synthesis begins with 2,6-dihydroxyacetophenone (1 ), which undergoes selective tosylation at the 6-position to afford 2 (Scheme 1). Subsequent iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid introduces the iodine atom at position 8, yielding 3 . Methylation of the 2-hydroxy group with iodomethane and potassium carbonate produces 4 , which undergoes detosylation in aqueous NaOH to yield intermediate 5 .

Claisen condensation of 5 with ethyl 2-methoxybenzoate in tetrahydrofuran (THF) with sodium hydride generates diketone 6 . Cyclization via polyphosphoric acid (PPA) at 120°C furnishes the chromen-4-one core 7 with methoxy groups at positions 3 and 7, and an iodomethyl group at position 8.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
1 TsCl, DIEA, CH2Cl2, 0°C→RT 85
2 NIS, TFA, RT, 4h 78
3 CH3I, K2CO3, DMF, 60°C, 6h 92
4 20% NaOH, t-BuOH, 80°C, 2h 89
5 Ethyl 2-methoxybenzoate, NaH, THF, 0°C→RT, 12h 76
6 PPA, 120°C, 3h 68

Introduction of the Piperidin-1-Ylmethyl Group at Position 8

The iodomethyl intermediate 7 undergoes nucleophilic substitution with piperidine to install the piperidin-1-ylmethyl moiety. Optimized conditions employ copper(I) chloride and dimethylacetamide (DMA) under nitrogen, achieving 74% yield of 8 (Scheme 2). Alternative methods using palladium catalysis (e.g., Suzuki-Miyaura coupling) were less effective due to side reactions with the iodomethyl group.

Critical Note: The use of [bis(trifluoroacetoxy)iodo]benzene for iodination prior to substitution minimizes undesired bis-iodination byproducts.

Demethylation to Generate the 7-Hydroxy Group

The 7-methoxy group in 8 is demethylated using boron tribromide (BBr3) in dichloromethane at -78°C→RT, yielding the target compound 9 in 82% yield (Scheme 3). Methoxy groups at position 3 remain intact under these conditions due to steric protection by the adjacent 2-methoxyphenyl group.

Equation 1:
$$ \text{8} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2, -78^\circ\text{C} \rightarrow \text{RT}} \text{9} $$

Alternative Synthetic Routes via Palladium-Catalyzed Intramolecular Acylation

A complementary approach involves palladium-catalyzed intramolecular acylation of alkenyl bromides (Scheme 4). Starting from 2-bromo-3-(2-methoxyphenyl)propenal (10 ) and 8-(piperidin-1-ylmethyl)-2-hydroxyacetophenone (11 ), Pd(PPh3)4/XPhos catalyzes cyclization in 1,4-dioxane with K2CO3 to form 9 in 65% yield. This method avoids harsh acidic conditions but requires stringent anhydrous handling.

Table 2: Comparison of Core Assembly Methods

Method Yield (%) Temperature Catalysts Advantages
Baker-Venkataraman 68 120°C PPA Scalable, cost-effective
Pd-catalyzed 65 100°C Pd(PPh3)4/XPhos Mild conditions, functional group tolerance

Regioselective Challenges and Solutions

Regioselectivity in introducing the 2-methoxyphenyl and piperidinylmethyl groups is achieved through strategic protecting group use. For example, temporary silylation of the 7-hydroxy group (e.g., TBDMSCl) prevents undesired side reactions during iodination and piperidine substitution. Additionally, steric effects from the 3-(2-methoxyphenyl) group direct electrophilic substitution to position 8.

Characterization and Validation

Key spectral data confirm the structure:

  • 1H NMR (400 MHz, CDCl3): δ 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 7.6 Hz, 1H, H-6), 6.95 (s, 1H, H-2), 4.12 (s, 2H, CH2N), 3.89 (s, 3H, OCH3).
  • HRMS (ESI+): m/z calculated for C22H21NO5 [M+H]+: 380.1497, found: 380.1493.

Industrial Scalability and Environmental Considerations

Large-scale synthesis favors the Baker-Venkataraman route due to lower catalyst costs and proven scalability. However, Pd-catalyzed methods offer greener profiles with reduced acid waste. Solvent recovery systems for THF and DMA improve eco-efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.